Magnesium di(phenolate)

Beschreibung

Historical Trajectories in Organomagnesium Chemistry and Phenolate Ligand Application

The development of magnesium di(phenolate) chemistry is best understood as a convergence of two significant streams of chemical inquiry: the century-long evolution of organomagnesium compounds and the broad application of phenolate ligands in coordination chemistry.

Organomagnesium chemistry was fundamentally transformed by Victor Grignard's discovery of organomagnesium halides (RMgX) in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912. numberanalytics.comacs.orgebsco.com Grignard reagents provided an accessible and highly reactive source of carbanions, revolutionizing organic synthesis by enabling the formation of new carbon-carbon bonds. geeksforgeeks.org These reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). numberanalytics.comacs.org The solvent is crucial, as it solvates the magnesium ion, stabilizing the reagent. numberanalytics.com A key feature of Grignard reagents in solution is the Schlenk Equilibrium, an equilibrium between the primary species (RMgX) and its symmetrical counterparts, dialkylmagnesium (MgR₂) and magnesium dihalide (MgX₂). acs.orgwikipedia.org This foundational work established magnesium as a cornerstone of organometallic synthesis. uniurb.it

Concurrently, phenolate ligands, derived from phenols, became integral to coordination chemistry. Their phenolic -OH groups can coordinate with a vast array of metal ions, often forming stable complexes. mdpi.com The versatility of phenolates allows for fine-tuning of the electronic and steric properties of the resulting metal complex by modifying the substituents on the aromatic ring. acs.orgtandfonline.com Derivatives such as amino-bis(phenolates) and salen-type ligands have been extensively used to create well-defined coordination environments for both transition metals and main group elements, including lithium, aluminum, and zinc. mdpi.comrsc.org

The merging of these fields led to the exploration of magnesium complexes with phenolate ligands. Early work often focused on using Grignard reagents to deprotonate phenols, but the direct synthesis and isolation of magnesium phenolate complexes have since become a significant area of research, driven by their potential in catalysis. rsc.org

Table 1: Key Milestones in Organomagnesium Chemistry

| Year | Discovery/Development | Significance |

| 1900 | Victor Grignard discovers organomagnesium halides (RMgX). acs.orgwikipedia.org | Revolutionized organic synthesis by providing a method to form carbon-carbon bonds. geeksforgeeks.org |

| 1912 | Victor Grignard is awarded the Nobel Prize in Chemistry. numberanalytics.comebsco.com | Recognized the immense impact of Grignard reagents on the field of chemistry. |

| 1929 | The Schlenk Equilibrium is described. acs.org | Revealed the complex nature of Grignard reagents in solution, existing as an equilibrium mixture of RMgX, MgR₂, and MgX₂. |

| 1964 | The first crystal structure of a Grignard reagent, EtMgBr(THF)₂, is reported. wikipedia.org | Provided definitive structural evidence for the coordination of solvent molecules to the magnesium center. |

| 1970s | Cross-coupling reactions using Grignard reagents and transition metal catalysts (e.g., Ni, Fe) are developed. acs.org | Expanded the synthetic utility of Grignard reagents to include the formation of C-C bonds between different organic fragments. uniurb.it |

Overview of Main Group Metal Catalysis with a Focus on Magnesium Systems

For decades, the field of catalysis was dominated by transition metals. However, there is a growing interest in main group metal catalysis, driven by the desire for more sustainable, cost-effective, and less toxic chemical processes. Main group elements, including magnesium, are often more earth-abundant and biocompatible than their transition metal counterparts.

Magnesium, in particular, has emerged as a promising metal for catalysis. As the second element in Group 2, its properties make it a compelling choice for various catalytic transformations. wikipedia.org Magnesium-based catalysts have shown significant potential, especially in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. rsc.org The resulting polymers, such as polylactide (PLA), are biodegradable and biocompatible, making them highly valuable for applications ranging from packaging to biomedical devices. rsc.orgrsc.org The activity of magnesium catalysts in these polymerizations is attributed to the metal's ability to act as a Lewis acid, coordinating and activating the ester monomer. rsc.org Furthermore, magnesium compounds have demonstrated high reaction rates in other important reactions, such as the copolymerization of CO₂ and epoxides. rsc.org

Defining the Academic Landscape of Magnesium Di(phenolate) Coordination Compounds

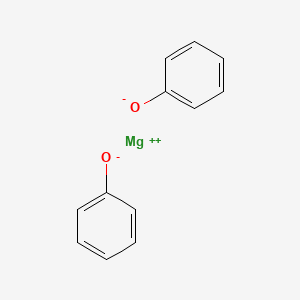

Magnesium di(phenolate) (Mg(OC₆H₅)₂) is an organometallic compound featuring a central magnesium atom bonded to two phenolate groups. ontosight.ai Its study within the academic landscape is primarily focused on its synthesis, structural characterization, and application as a catalyst and materials precursor.

Synthesis and Structure: Magnesium di(phenolate) is typically synthesized through the reaction of magnesium metal with phenol, often in a suitable organic solvent. ontosight.ai A common structural motif for magnesium phenolate complexes, including those with more complex, bulky phenolate ligands, is the formation of dimers or higher aggregates in both the solid state and in non-coordinating solvents. rsc.orgrsc.org In these dimeric structures, such as those observed for magnesium amino-bis(phenolato) complexes, the magnesium centers are often bridged by two of the phenolate oxygen atoms, creating a central Mg₂O₂ core. rsc.org This aggregation can be influenced or prevented by the use of very bulky phenolate ligands or by the coordination of solvent molecules like THF to the magnesium center. rsc.org The coordination number and geometry around the magnesium atom are highly flexible and depend on the steric demands of the ligands and the presence of coordinating solvents. acs.orgrsc.org

Applications in Catalysis and Materials Science: A primary application of magnesium di(phenolate) and its derivatives is in catalysis. These complexes have been investigated as catalysts for various organic reactions. ontosight.ai Specifically, magnesium complexes with phenolate-based ligands are effective initiators for the ring-opening polymerization of lactide to produce polylactide. rsc.orgresearchgate.net The catalytic activity is influenced by the ligand structure; for instance, some bulky amino-bis(phenolate) magnesium complexes show good activity for rac-lactide polymerization in both solution and molten conditions. rsc.org

Beyond catalysis, magnesium di(phenolate) serves as a valuable precursor in materials science for the synthesis of magnesium oxide (MgO) nanoparticles. ontosight.ai These nanoparticles have applications in electronics and biomedicine. The thermal decomposition of the magnesium di(phenolate) precursor under controlled conditions yields high-purity MgO materials.

Table 2: General Properties of Magnesium Di(phenolate)

| Property | Description | Reference |

| Chemical Formula | Mg(C₆H₅O)₂ | ontosight.ai |

| Compound Type | Organometallic Compound (Metal Alkoxide) | ontosight.ai |

| Synthesis | Typically formed by the reaction of magnesium metal with phenol. | ontosight.ai |

| Structural Feature | Tends to form dimeric or aggregated structures with bridging phenolate oxygens. | rsc.orgrsc.org |

| Solubility | Soluble in a range of organic solvents. | ontosight.ai |

| Key Applications | Catalyst in organic reactions (e.g., polymerization), precursor for MgO nanoparticles. | ontosight.airsc.org |

Eigenschaften

CAS-Nummer |

7721-07-5 |

|---|---|

Molekularformel |

C12H10MgO2 |

Molekulargewicht |

210.51 g/mol |

IUPAC-Name |

magnesium;diphenoxide |

InChI |

InChI=1S/2C6H6O.Mg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI-Schlüssel |

KRPXAHXWPZLBKL-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Q & A

What experimental protocols optimize the synthesis of magnesium di(phenolate) for catalytic applications?

Basic Research Focus : Synthesis optimization and intermediate characterization.

Methodological Answer :

Magnesium di(phenolate) is synthesized via electrophilic amination using organomagnesium reagents (e.g., Grignard reagents). Key steps include:

- Reagent Preparation : Use aryl magnesium bromides (e.g., 4-EtO2CC6H4MgBr) in anhydrous THF under inert atmosphere .

- Intermediate Isolation : The reaction generates nitrosobenzene intermediates, followed by reduction to diarylamines. Eliminating magnesium phenolate byproducts requires precise stoichiometry (2:1 Grignard-to-nitrosobenzene ratio) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent) removes unreacted magnesium species. Validate purity via H NMR and elemental analysis .

How can spectroscopic techniques distinguish magnesium di(phenolate) from analogous phenolate complexes?

Basic Research Focus : Analytical differentiation of structural motifs.

Methodological Answer :

- FTIR : Identify Mg–O vibrational modes at 450–500 cm. Compare with reference spectra for tetrahedral vs. square-planar geometries (e.g., Ni vs. Cu complexes) .

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands. Magnesium di(phenolate) exhibits LMCT transitions at 300–350 nm, distinct from transition-metal phenolate complexes (e.g., Cu at 550–600 nm) .

- Molar Conductivity : Confirm non-electrolytic behavior in DMF (Λ < 20 S·cm·mol), indicating covalent Mg–O bonding .

What mechanistic insights explain magnesium di(phenolate)'s role in stereocontrolled ring-opening polymerization (ROP) of lactides?

Advanced Research Focus : Catalytic mechanism and stereoselectivity.

Methodological Answer :

Magnesium di(phenolate) acts as a Lewis acid catalyst in ROP:

- Coordination Geometry : Distorted tetrahedral Mg centers activate lactide monomers via oxygen coordination. Bulky phenolate ligands (e.g., 2,4,6-triphenylphenolate) enforce stereochemical control, yielding heterotactic polylactide (Pr = 0.46–0.81) .

- Kinetic Studies : Monitor polymerization rates using H NMR to track monomer conversion. Rate constants () correlate with ligand steric bulk (e.g., tert-butyl substituents increase by 30%) .

- Computational Validation : DFT calculations reveal transition states favoring syndiotactic propagation due to ligand-induced steric hindrance .

How do computational models predict the redox behavior of magnesium di(phenolate) in aqueous environments?

Advanced Research Focus : Solvation effects on redox thermodynamics.

Methodological Answer :

- EOM-IP-CCSD/EFP Protocol : Compute vertical ionization energies (VIEs) using gas-phase and solvated models. For phenolate, bulk water induces a +5.72 eV VIE shift due to solvent polarization .

- Free Energy Calculations : Apply linear response approximation (LRA) to estimate oxidation potentials. Experimental agreement (±0.1 eV) validates solvent-accessible surface area (SASA) descriptors in SMD continuum models .

- Benchmarking : Compare with microjet photoelectron spectroscopy data (7.1–7.8 eV experimental VIEs) .

What contradictions exist in reported catalytic efficiencies of magnesium di(phenolate) complexes?

Advanced Research Focus : Resolving conflicting stereochemical outcomes.

Methodological Answer :

- Ligand Flexibility : Bulky ligands (e.g., 2,6-diphenylphenolate) enhance activity but reduce stereoselectivity in some studies (Pr = 0.46) , whereas others report high heterotacticity (Pr = 0.81) under identical conditions .

- Solvent Effects : Anhydrous toluene favors isotactic PLA, while THF promotes heterotacticity due to solvent coordination competing with monomer activation .

- Validation : Replicate protocols using standardized initiator ratios (e.g., [Mg]:[lactide] = 1:100) and in-situ FTIR to track real-time stereochemical evolution .

How does surface adsorption propensity influence magnesium di(phenolate)'s reactivity at liquid–vapor interfaces?

Advanced Research Focus : Interfacial behavior in multiphase systems.

Methodological Answer :

- Photoelectron Spectroscopy : At pH 10, phenolates exhibit 10–20% higher surface concentration than bulk due to hydrophobic phenolate tails orienting toward the vapor phase .

- Langmuir Adsorption Model : Fit UPS intensity data to estimate surface excess (Γ = 2.5 μmol·m) and apparent pKa shifts (ΔpKa = +1.1 at interface) .

- Implications : Enhanced interfacial reactivity explains catalytic efficiency in gas-liquid phase transfer reactions (e.g., CO cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.